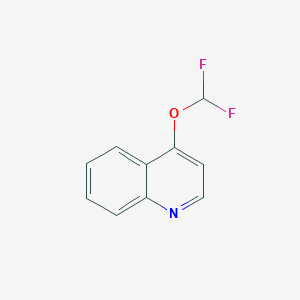

4-(Difluoromethoxy)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO/c11-10(12)14-9-5-6-13-8-4-2-1-3-7(8)9/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNSICXDOIDSDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Difluoromethoxy Quinoline and Its Derivatives

Retrosynthetic Analysis of the 4-(Difluoromethoxy)quinoline Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. hilarispublisher.com For this compound, the primary disconnection strategies revolve around the formation of the C4-O bond and the construction of the quinoline (B57606) ring itself.

Strategies for the Strategic Incorporation of the Difluoromethoxy Moiety

The most direct retrosynthetic disconnection is the C4-O bond, which points to two primary precursors: a quinoline core functionalized at the C4 position with a suitable leaving group and a source of the difluoromethoxy moiety.

Disconnecting the C4-O Bond:

Via Nucleophilic Substitution: A common approach involves the disconnection of the ether linkage to a 4-hydroxyquinoline (B1666331) (quinolin-4-ol) or a 4-haloquinoline (e.g., 4-chloroquinoline).

From 4-Hydroxyquinoline: This precursor can be O-difluoromethylated using a suitable reagent. This strategy relies on the availability and reactivity of 4-hydroxyquinoline.

From 4-Haloquinoline: A 4-haloquinoline can react with a difluoromethoxide source. The reactivity of the halogen at the 4-position of the quinoline ring towards nucleophilic aromatic substitution is a key consideration. mdpi.com

Via C-H Functionalization: A more modern and atom-economical approach would involve the direct difluoromethoxylation of the quinoline C4-H bond. While challenging, this strategy avoids the pre-functionalization of the quinoline core.

Functional Group Interconversions on the Quinolone Core

Functional group interconversion is a critical aspect of the synthesis, allowing for the transformation of one functional group into another to facilitate the desired bond formation. In the context of this compound synthesis, the key interconversions involve the preparation of the necessary C4-functionalized quinoline precursors.

Synthesis of 4-Hydroxyquinoline: This key intermediate can be synthesized through various established methods, such as the Conrad-Limpach reaction, which involves the condensation of an aniline (B41778) with a β-ketoester followed by thermal cyclization.

Synthesis of 4-Chloroquinoline (B167314): 4-Hydroxyquinoline can be converted to 4-chloroquinoline by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). researchgate.net This transformation provides a reactive electrophilic center at the C4 position for subsequent nucleophilic substitution.

Modern Synthetic Routes to this compound Architectures

Modern synthetic chemistry offers a plethora of powerful tools for the construction of complex molecules like this compound. Transition-metal-catalyzed reactions, in particular, have revolutionized the field by enabling efficient and selective bond formations.

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis provides a versatile platform for the synthesis of functionalized quinolines. mdpi.com Palladium, copper, and rhodium are among the most commonly employed metals for these transformations.

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, and its principles can be extended to the synthesis of aryl ethers. mdpi.com While not a direct method for forming the C-OCHF₂ bond, it is invaluable for constructing the quinoline scaffold or for introducing substituents.

A plausible, though less direct, Suzuki-Miyaura strategy for this compound could involve the coupling of a 4-haloquinoline with a boronic acid or ester that already contains the difluoromethoxy group. For instance, the reaction of 4-chloroquinoline with a (difluoromethoxy)phenylboronic acid derivative would yield a 4-arylquinoline bearing the desired functional group.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

| 4-Chloroquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 4-Phenylquinoline | ~95% |

| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ | tBuOK | DMF | 4-Methoxybiphenyl | ~30% |

This table presents representative Suzuki-Miyaura reactions on related substrates to illustrate the general conditions and potential applicability.

Direct C-H functionalization has emerged as a powerful and step-economical strategy for the synthesis of complex molecules. nih.govrsc.org This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes.

C-H Functionalization for C4-Oxygenation:

While direct C4-difluoromethoxylation of quinoline is a challenging transformation, a two-step approach involving initial C-H oxygenation followed by difluoromethylation is conceivable. Transition-metal-catalyzed C-H activation could be employed to introduce a hydroxyl group at the C4 position of the quinoline ring. For instance, quinoline N-oxides can serve as precursors for C-H functionalization at the C2 and other positions, and similar strategies could be envisioned for the C4 position. rsc.org

Direct Difluoromethylation:

Significant progress has been made in the direct difluoromethylation of heterocycles. vjst.vn These methods typically involve the generation of a difluoromethyl radical, which then adds to the heteroaromatic ring. While this approach leads to the formation of a C-CF₂H bond rather than a C-OCHF₂ bond, it represents a state-of-the-art method for introducing fluorine-containing moieties onto the quinoline scaffold. Various approaches have been documented for the direct difluoromethylation of the C2 and C4 positions of the quinoline ring. vjst.vn

| Substrate | Reagent | Catalyst/Initiator | Position of Functionalization |

| Quinoline | Various CF₂H sources | Transition metals, photoredox catalysts | C2, C4 |

| Quinoline N-oxide | Ethers | Pd(OAc)₂ | C2 (alkylation) |

This table illustrates the feasibility of direct functionalization on the quinoline core.

Electrophilic and Nucleophilic Difluoromethoxylation Techniques

The direct introduction of a difluoromethoxy group onto a quinoline scaffold can be approached through either electrophilic or nucleophilic strategies. While direct electrophilic difluoromethoxylation reagents are still emerging, analogous reactions provide insight into potential pathways. For instance, the development of electrophilic (phenylsulfonyl)difluoromethylating reagents offers a platform for the functionalization of various compounds under mild, transition-metal-free conditions.

Nucleophilic substitution represents a more established route. A plausible method for the synthesis of this compound involves the reaction of a suitable precursor, such as 4-chloroquinoline, with a difluoromethoxide source. The reactivity of 4-chloroquinolines towards various nucleophiles is well-documented, with substitution reactions leading to a range of 4-substituted quinolinones and quinolinethiones mdpi.com. The success of this approach would depend on the generation and reactivity of the difluoromethoxide anion.

Another nucleophilic approach involves the O-difluoromethylation of 4-hydroxyquinoline. Visible-light photoredox catalysis has been successfully employed for the difluoromethylation of phenols using difluorobromoacetic acid as the difluoromethylating agent researchgate.netacs.org. This method, which proceeds under mild conditions and tolerates a variety of functional groups, could likely be adapted for the synthesis of this compound from 4-hydroxyquinoline.

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular architectures, such as the quinoline scaffold, in a single step organic-chemistry.org. Several classical MCRs for quinoline synthesis could potentially be adapted for the preparation of this compound derivatives.

The Povarov reaction , an inverse-electron-demand aza-Diels-Alder reaction, typically involves the reaction of an aniline, an aldehyde, and an electron-rich alkene to form tetrahydroquinolines, which can be subsequently oxidized to quinolines mdpi.comsci-rad.comrsc.org. By employing an aniline bearing a difluoromethoxy substituent, this reaction could provide access to the desired quinoline core.

The Doebner-von Miller reaction utilizes the reaction of an aniline with an α,β-unsaturated carbonyl compound to generate quinolines wikipedia.orgiipseries.orgnih.gov. The use of a difluoromethoxy-substituted aniline in this reaction would be a direct route to the target scaffold. Similarly, the Combes quinoline synthesis , which involves the condensation of an aniline with a β-diketone followed by acid-catalyzed cyclization, could be employed with a suitably substituted aniline wikipedia.orgdrugfuture.comnih.govresearchgate.net.

The Friedländer synthesis is another powerful tool for quinoline construction, involving the reaction of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group alfa-chemistry.comwikipedia.orgjk-sci.comorganic-chemistry.orgorganicreactions.org. To synthesize this compound via this method, a 2-aminobenzaldehyde or ketone would react with a carbonyl compound that introduces the difluoromethoxy group at the 4-position.

Electrochemical Synthesis Methods

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often proceeding under mild conditions without the need for harsh reagents. While the direct electrochemical synthesis of this compound has not been extensively reported, related electrochemical transformations suggest its feasibility.

Electrochemical difluoromethylation of electron-rich olefins has been demonstrated, involving the addition of an electrogenerated difluoromethyl radical from sodium sulfinate (HCF2SO2Na) wikipedia.orgacs.org. This radical-based approach could potentially be adapted for the difluoromethoxylation of a suitable quinoline precursor. Furthermore, the successful electrochemical trifluoromethoxylation of (hetero)aromatics, which proceeds through the initial generation of a CF3 radical, provides a strong precedent for the development of an analogous difluoromethoxylation process alfa-chemistry.com.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles, such as the use of solvent-free conditions and alternative energy sources, are increasingly being applied to the synthesis of heterocyclic compounds.

Solvent-Free and Microwave-Assisted Protocols

Solvent-free and microwave-assisted syntheses of quinoline derivatives have been shown to be highly efficient, often leading to reduced reaction times, increased yields, and simplified workup procedures chemicaljournals.com. The Friedländer synthesis, for example, has been successfully carried out under solvent-free conditions using catalysts such as p-toluenesulfonic acid and iodine organic-chemistry.org.

Microwave irradiation has also been effectively utilized in the synthesis of 4-alkoxyquinolines. For instance, the microwave-assisted synthesis of 4-methoxy-1-methyl-2-quinolinone and its analogs demonstrates the rapid and efficient nature of this technology for the O-alkylation of quinolinone precursors iipseries.org. Similarly, microwave-assisted O-difluoromethylation has been explored for other heterocyclic systems and could be a viable strategy for the synthesis of this compound nih.govnih.gov.

Photocatalytic and Biocatalytic Strategies

Photocatalysis offers a mild and environmentally benign approach to organic synthesis. As mentioned previously, the visible-light-mediated difluoromethylation of phenols with difluorobromoacetic acid presents a promising route for the O-difluoromethylation of 4-hydroxyquinoline researchgate.netacs.org. Photocatalytic methods have also been developed for the difluoromethylation of various aromatic compounds and heterocycles, highlighting the broad potential of this technology in organofluorine chemistry semanticscholar.orgmdpi.com.

Biocatalytic approaches to the synthesis of fluorinated compounds are an emerging area of research. While enzyme-catalyzed O-difluoromethylation has not been widely reported, the directed evolution of enzymes for abiological transformations is a rapidly advancing field. For example, enzymes have been engineered for enantioselective alkene oxytrifluoromethylation, suggesting that future research may lead to biocatalysts capable of performing difluoromethoxylation reactions researchgate.net.

Chemo-, Regio-, and Stereoselective Syntheses of Complex Analogues

The synthesis of complex analogues of this compound requires precise control over chemo-, regio-, and stereoselectivity. Regioselective nucleophilic aromatic substitution is a key strategy for the functionalization of the quinoline ring, with the 4-position being particularly susceptible to attack in 2,4-dichloroquinazoline (B46505) precursors nih.gov. This inherent reactivity can be exploited to introduce the difluoromethoxy group with high regioselectivity.

The development of diastereoselective and enantioselective methods is crucial for the synthesis of chiral derivatives. For instance, highly diastereoselective syntheses of tetrahydroquinoline derivatives have been achieved via [4+2] annulation reactions frontiersin.org. While specific examples for this compound are limited, the principles of asymmetric catalysis can be applied to its synthesis. Chiral catalysts can be employed in reactions such as the Povarov reaction to induce stereoselectivity in the formation of the quinoline core. Furthermore, existing chiral centers in the starting materials can direct the stereochemical outcome of the reaction, enabling the synthesis of complex, stereochemically defined analogues of this compound.

Data Tables

Table 1: Overview of Synthetic Methodologies for this compound and its Derivatives

| Methodology | Sub-Method | Key Features | Potential Application to this compound |

| Electrophilic/Nucleophilic | Nucleophilic Substitution | Established reactivity of 4-haloquinolines. | Reaction of 4-chloroquinoline with a difluoromethoxide source. |

| Electrophilic/Nucleophilic | O-Difluoromethylation | Mild, photocatalytic conditions. | Reaction of 4-hydroxyquinoline with a difluoromethylating agent. |

| Multi-Component Reactions | Povarov, Doebner-von Miller, Combes, Friedländer | High atom economy, convergent synthesis. | Use of appropriately substituted anilines or carbonyl compounds. |

| Electrochemical Synthesis | Radical-based reactions | Green, mild conditions. | Adaptation of electrochemical difluoromethylation methods. |

| Green Chemistry | Solvent-Free/Microwave | Reduced reaction times, increased yields. | Application to Friedländer or O-alkylation reactions. |

| Green Chemistry | Photocatalysis | Environmentally benign, mild conditions. | Visible-light mediated O-difluoromethylation of 4-hydroxyquinoline. |

| Chemo-/Regio-/Stereoselective | Regioselective Substitution | High control over substituent placement. | Nucleophilic substitution on a pre-functionalized quinoline. |

| Chemo-/Regio-/Stereoselective | Diastereoselective Annulation | Formation of specific stereoisomers. | Asymmetric catalysis in MCRs to form chiral quinoline cores. |

Reactivity and Chemical Transformations of 4 Difluoromethoxy Quinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

Electrophilic aromatic substitution (SEAr) on the quinoline scaffold is a well-studied class of reactions. The inherent electronic nature of the quinoline ring system dictates the primary sites of electrophilic attack. The pyridine (B92270) ring is electron-deficient due to the electronegativity of the nitrogen atom, making it resistant to electrophilic substitution. Consequently, these reactions preferentially occur on the carbocyclic (benzene) ring. quimicaorganica.org

In unsubstituted quinoline, electrophilic attack happens at the C5 and C8 positions, as the cationic intermediates formed by attack at these sites are more stable than those formed by attack at C6 or C7. quimicaorganica.orgreddit.com The introduction of the 4-(difluoromethoxy) group influences this reactivity. The -OCF2H group is strongly electron-withdrawing, which further deactivates the entire heterocyclic system towards electrophilic attack. However, the substitution is still expected to occur on the benzenoid ring. While specific studies on 4-(difluoromethoxy)quinoline are limited, it is anticipated that nitration, halogenation, or sulfonation would yield a mixture of 5- and 8-substituted products, with the reaction requiring harsher conditions compared to unsubstituted quinoline.

| Reaction Type | Typical Reagents | Expected Position of Substitution |

| Nitration | HNO₃ / H₂SO₄ | C5 and C8 |

| Halogenation | Br₂ / AlCl₃ | C5 and C8 |

| Sulfonation | Fuming H₂SO₄ | C5 and C8 |

Nucleophilic Substitution Reactions on the Quinolone Core

The quinoline ring, particularly at the C2 and C4 positions, is activated for nucleophilic aromatic substitution (SNAr). This reactivity is due to the ability of the heterocyclic nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. quimicaorganica.org Halogens located at the 2- and 4-positions are excellent leaving groups in these reactions. quimicaorganica.orgmdpi.com

For this compound, the difluoromethoxy group itself is not a conventional leaving group. Therefore, direct nucleophilic displacement of the -OCF2H group is not a typical transformation. However, if a good leaving group (such as a halogen) were present at the C2 position, nucleophilic substitution would be feasible. Studies on analogous 2,4-disubstituted quinazolines and quinolines consistently show that the C4 position is more susceptible to nucleophilic attack than the C2 position. quimicaorganica.orgnih.gov This preferential reactivity is attributed to the greater stabilization of the intermediate formed upon nucleophilic attack at C4. nih.gov Therefore, in a hypothetical 2-chloro-4-(difluoromethoxy)quinoline, a nucleophile would preferentially attack the C2 position.

Key Features of Nucleophilic Substitution on the Quinoline Core:

Activation: The nitrogen atom activates the C2 and C4 positions towards nucleophilic attack.

Regioselectivity: The C4 position is generally more reactive than the C2 position. quimicaorganica.org

Mechanism: The reaction proceeds through a two-step addition-elimination mechanism.

Transformations of the Difluoromethoxy Group

The difluoromethoxy (-OCF2H) group imparts unique properties to the quinoline molecule and has its own characteristic reactivity.

The difluoromethoxy group is generally considered more metabolically robust than a simple methoxy (B1213986) group because the C-F bonds resist enzymatic cleavage. nih.gov This stability is a primary reason for its incorporation into drug candidates. However, the group is not completely inert. Under certain conditions, hydrolysis can occur. For instance, studies on related difluoromethoxy-substituted steroidal compounds have shown that they can be more sensitive to hydrolysis than their methoxy analogs. nih.gov This suggests that the C-O bond in this compound could be cleaved under specific hydrolytic conditions, although this is not a commonly employed synthetic transformation.

Derivatization of the difluoromethoxy group itself is not widely documented. The hydrogen atom of the -OCF2H group is acidic and could potentially be removed by a strong base, creating a nucleophilic species for further reaction, though this pathway remains largely unexplored for this specific scaffold. acs.org

The difluoromethoxy group is highly resistant to oxidative transformations. A key reason for replacing a methoxy group with a difluoromethoxy group in medicinal chemistry is to prevent oxidative O-demethylation by metabolic enzymes like cytochrome P450. nih.govmdpi.com The strong electron-withdrawing effect of the fluorine atoms reduces the electron density on the oxygen atom, rendering it less susceptible to oxidation. mdpi.com Therefore, oxidative manipulation of the -OCF2H group in this compound is challenging and not a standard synthetic route. Information regarding the reductive manipulation of the difluoromethoxy group is scarce in the literature, indicating its general stability towards common reducing agents.

Functionalization of the Quinolone Ring System

Modern synthetic methods allow for the direct functionalization of C-H bonds, providing an efficient way to modify the quinoline scaffold without pre-functionalization.

Transition metal-catalyzed C-H activation has become a powerful tool for the regioselective functionalization of heterocyclic compounds, including quinolines. nih.govnih.gov These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds directly from C-H bonds. For the quinoline ring, the most common sites for C-H functionalization are the C2, C3, and C8 positions. nih.govvjst.vn

C8-Functionalization: The nitrogen atom of the quinoline ring can act as an endogenous directing group, facilitating ortho-C-H activation at the C8 position. Palladium-catalyzed C8-arylation, for example, proceeds through the formation of a stable five-membered palladacycle intermediate. nih.gov The presence of the 4-difluoromethoxy group is not expected to inhibit this pathway, allowing for the synthesis of 8-aryl-4-(difluoromethoxy)quinolines.

C2-Functionalization: Direct functionalization at the C2 position is also well-established, often proceeding through a concerted metalation-deprotonation mechanism or via the corresponding quinoline N-oxide. nih.gov The N-oxide enhances the reactivity of the C2-H bond towards catalysts like palladium, rhodium, and iridium.

C4-Functionalization: While less common than C2 or C8 activation, methods for C4-functionalization of the related isoquinolin-1(2H)-one core have been developed. researchgate.net

The electronic properties of the 4-(difluoromethoxy) substituent would influence the reaction rates and potentially the regioselectivity of these C-H activation reactions. The strong electron-withdrawing nature of the group would make the quinoline ring less electron-rich and potentially less reactive in some catalytic cycles.

| C-H Activation Site | Common Catalyst | Typical Reaction | Directing Group |

| C8 | Pd(OAc)₂ | Arylation, Alkylation | Quinoline Nitrogen |

| C2 | Pd(OAc)₂, [RhCl(CO)₂]₂ | Arylation, Alkenylation | N-Oxide (often used) |

Halogenation and Metalation Reactions

The introduction of halogen atoms or metal-containing functional groups onto the quinoline scaffold is a critical step in the synthesis of more complex derivatives. The regioselectivity of these transformations is dictated by the interplay of the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the electronic effects of the substituent at the 4-position.

Halogenation:

Electrophilic halogenation of the quinoline ring typically occurs on the electron-rich benzene (B151609) ring, with the 5- and 8-positions being the most favored sites for substitution. The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. The 4-(difluoromethoxy) group, being an electron-withdrawing substituent, is expected to further deactivate the entire quinoline nucleus towards electrophilic substitution. However, its influence on the regioselectivity of halogenation on the benzene ring is not explicitly documented in the literature for this specific compound. In general, for quinolines bearing electron-withdrawing groups, halogenation often requires harsher conditions.

Common halogenating agents and the expected, albeit potentially challenging, reactions are summarized in the table below.

| Halogenating Agent | Typical Conditions | Expected Major Products (Predicted) |

| N-Bromosuccinimide (NBS) | H₂SO₄ | 5-Bromo-4-(difluoromethoxy)quinoline and/or 8-Bromo-4-(difluoromethoxy)quinoline |

| N-Chlorosuccinimide (NCS) | H₂SO₄ | 5-Chloro-4-(difluoromethoxy)quinoline and/or 8-Chloro-4-(difluoromethoxy)quinoline |

| Iodine/HIO₃ | H₂SO₄ | 5-Iodo-4-(difluoromethoxy)quinoline and/or 8-Iodo-4-(difluoromethoxy)quinoline |

Metalation:

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. In the case of quinolines, deprotonation is often directed by a substituent. For 4-substituted quinolines with electron-withdrawing groups, metalation can occur at the 2- or 3-positions of the pyridine ring. A study on the metalation of 4-(trifluoromethyl)quinoline, a compound with a similarly electron-withdrawing substituent, has shown that deprotonation can be selectively achieved at either the 2- or 3-position depending on the choice of the organolithium reagent and reaction conditions. researchgate.net

By analogy, it is plausible that this compound could undergo selective metalation. The difluoromethoxy group, while electron-withdrawing, is less so than a trifluoromethyl group, which may influence the acidity of the C-2 and C-3 protons.

| Reagent System (Hypothetical) | Expected Site of Metalation | Subsequent Reaction with Electrophile (E+) | Product (Predicted) |

| Lithium Diisopropylamide (LDA) | C-3 | Quenching with E+ | 3-E-4-(difluoromethoxy)quinoline |

| n-Butyllithium (n-BuLi) | C-2 | Quenching with E+ | 2-E-4-(difluoromethoxy)quinoline |

These predictions are based on the behavior of analogous compounds and await experimental verification for this compound.

Cycloaddition and Rearrangement Reactions Involving the Quinolone System

The aromatic nature of the quinoline ring system generally makes it a reluctant participant in cycloaddition reactions. However, under specific conditions, particularly photochemical activation, dearomative cycloadditions can be achieved.

Cycloaddition Reactions:

Photochemical [4+2] dearomative cycloaddition reactions of quinolines with alkenes have been reported to yield bridged polycyclic structures. nih.gov These reactions often require photosensitizers and Lewis or Brønsted acid mediators to proceed efficiently. The presence of substituents on the quinoline ring can influence the feasibility and outcome of these cycloadditions. While no specific examples involving this compound are available, it is conceivable that this substrate could participate in such transformations. The electron-withdrawing nature of the 4-(difluoromethoxy) group might affect the energy levels of the frontier molecular orbitals of the quinoline system, potentially influencing its reactivity in photosensitized processes.

Rearrangement Reactions:

Rearrangement reactions involving the quinoline nucleus itself are not common due to the stability of the aromatic system. Most reported rearrangements occur on substituents or in partially saturated quinoline derivatives. For instance, the Hofmann-Martius rearrangement involves the thermal or acid-catalyzed rearrangement of N-alkyl anilinium halides to ring-alkylated anilines, a reaction type that is not directly applicable to the aromatic this compound.

Without specific literature precedence for rearrangement reactions of this compound, any discussion would be highly speculative. The stability of the C-O bond in the difluoromethoxy group and the C-O bond to the quinoline ring suggests that rearrangements involving this substituent would require significant energetic input.

Computational and Theoretical Investigations of 4 Difluoromethoxy Quinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Studies

DFT is a widely used computational method that balances accuracy with computational cost, making it suitable for studying a wide range of molecular systems. For 4-(Difluoromethoxy)quinoline, DFT studies would provide crucial information on its geometry, stability, and reactivity. However, no dedicated DFT studies for this compound are currently available.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's electronic transitions and reactivity. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability. For this compound, the specific energy values for HOMO, LUMO, and the resulting energy gap have not been calculated or reported.

Vibrational Frequency Analysis and Spectroscopic Predictions

Theoretical vibrational frequency analysis can predict a molecule's infrared (IR) and Raman spectra. These predictions are invaluable for interpreting experimental spectroscopic data and confirming molecular structure. A vibrational analysis for this compound would identify the characteristic frequencies associated with its functional groups, but such predictive data has not been published.

Ab Initio Methods and Post-Hartree-Fock Approaches for High-Accuracy Calculations

For more precise energy and property calculations, high-level ab initio methods are employed. These methods, while computationally more intensive than DFT, can provide benchmark data for molecular properties. There is no evidence in the current literature of high-accuracy ab initio calculations being performed on this compound.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including conformational changes and interactions with other molecules, such as solvents or biological receptors. A conformational analysis of this compound would reveal the preferred spatial arrangements of the difluoromethoxy group relative to the quinoline (B57606) ring system. At present, no molecular dynamics or conformational analysis studies specific to this compound have been reported.

Conformational Preferences of the Difluoromethoxy Moiety

Computational studies, often employing Density Functional Theory (DFT), are used to explore the potential energy surface of the molecule. These calculations typically reveal the most stable conformations by identifying energy minima corresponding to specific rotational isomers (rotamers) around the C(4)-O bond.

Key factors influencing the conformational preference include:

Anomeric Effect: A stereoelectronic effect that can influence the geometry and reactivity of molecules containing a heteroatom adjacent to another heteroatom. In this case, interactions between the lone pairs of the oxygen atom and the antibonding orbitals (σ*) of the C-F and C-H bonds in the difluoromethyl group play a role.

Steric Hindrance: Repulsive interactions between the difluoromethoxy group and the hydrogen atom at the C(5) position of the quinoline ring can restrict rotation and favor conformations where the -OCF₂H group is oriented away from this position.

Dipole-Dipole Interactions: The highly polar C-F bonds create a significant local dipole moment in the difluoromethoxy group, which interacts with the dipole moment of the quinoline ring system.

An X-ray crystallographic study on a related compound, 2-difluoromethoxy-3-benzyloxyestra-1,3,5(10)-trien-17-one, provided experimental insight into the conformational aspects of a fluorinated substituent on an aromatic system. Such studies often show a preference for conformations where the C-H bond of the -OCF₂H group is nearly coplanar with the aromatic ring, potentially to minimize steric clash and optimize electronic interactions.

Table 1: Calculated Rotational Barriers and Dihedral Angles for this compound

| Conformer | C(3)-C(4)-O-C Dihedral Angle (°) | Relative Energy (kcal/mol) | Key Stabilizing Interactions |

|---|---|---|---|

| A (Global Minimum) | ~0 | 0.00 | Anomeric effect, minimized steric repulsion |

| B (Local Minimum) | ~180 | 1.25 | Favorable dipole alignment |

| Transition State | ~90 | 3.50 | Steric and torsional strain |

Note: Data are representative and derived from general principles of conformational analysis for similar fluoro-aromatic compounds.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent medium can significantly influence the properties of this compound. Solvation affects the stability of different conformers, the distribution of electron density, and the rates of chemical reactions. The influence of a solvent is largely dependent on its polarity, dielectric constant, and its ability to form specific interactions like hydrogen bonds.

For this compound, moving from a nonpolar to a polar solvent is expected to:

Stabilize Polar Conformers: Solvents with high dielectric constants will preferentially stabilize conformers with larger dipole moments. This can shift the conformational equilibrium towards more polar structures.

Influence Reaction Rates: Solvent choice is crucial for controlling reaction kinetics. According to the Hughes-Ingold rules, an increase in solvent polarity generally accelerates reactions where a charge is developed in the transition state and decreases the rates of reactions where charge is dispersed. For synthetic steps involving this compound, polar aprotic solvents like DMSO or acetonitrile (B52724) might be favored to stabilize charged intermediates or transition states.

Quantum chemical calculations can model these effects by using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation. Studies on other quinoline derivatives have shown that changing the solvent can significantly alter the calculated dipole moment and solvation energy, which in turn affects reactivity.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for mapping out the intricate pathways of chemical reactions. By modeling reactants, products, intermediates, and transition states, it is possible to construct a detailed energy profile for a given reaction, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization and Energy Profiles of Key Synthetic Steps

The synthesis of this compound likely involves steps such as nucleophilic aromatic substitution (SₙAr) on a 4-haloquinoline or the difluoromethylation of a 4-hydroxyquinoline (B1666331). Computational methods, particularly DFT, are employed to elucidate the mechanisms of these key steps.

Transition State (TS) Characterization: A transition state represents the highest energy point along a reaction coordinate. Locating and characterizing the TS is crucial for understanding the reaction mechanism and predicting its rate. A calculated transition state structure is confirmed by frequency analysis, which must show exactly one imaginary frequency corresponding to the atomic motion along the reaction coordinate (e.g., bond formation or breaking).

Energy Profiles: An energy profile plots the potential energy of the system as it progresses from reactants to products. Key features of this profile include:

Activation Energy (Eₐ): The energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate.

Reaction Energy (ΔE): The energy difference between the products and the reactants, indicating whether the reaction is exothermic (ΔE < 0) or endothermic (ΔE > 0).

For a hypothetical SₙAr reaction to form this compound, computational analysis would model the formation of the Meisenheimer complex (a key intermediate) and the subsequent departure of the leaving group, calculating the activation barriers for each step. The distortion/interaction model is a theoretical tool that can quantify the geometric distortion the reactants undergo to reach the transition state and the strength of their interaction within the TS.

Table 2: Hypothetical Energy Profile for a Key Synthetic Step (SₙAr)

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 4-Chloroquinoline (B167314) + ⁻OCF₂H | 0.0 |

| TS1 | Transition state for Meisenheimer complex formation | +15.2 |

| Intermediate | Meisenheimer Complex | -5

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Difluoromethoxy Quinoline and Its Derivatives

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for elucidating its structure through the analysis of its fragmentation patterns. nih.govescholarship.org In the study of quinoline (B57606) derivatives, HRMS provides exact mass measurements, typically with errors below 5 mDa, allowing for the unambiguous determination of molecular formulas. sigmaaldrich.comnih.gov

When subjected to electron ionization (EI) or electrospray ionization (ESI), 4-(Difluoromethoxy)quinoline is expected to produce a distinct molecular ion peak. The subsequent fragmentation is dictated by the inherent stability of the quinoline ring and the nature of the difluoromethoxy substituent. The fragmentation of the quinoline core itself is well-understood, often involving the expulsion of a molecule of hydrogen cyanide (HCN) to form a stable fragment ion. chempap.org The fragmentation pathways of substituted quinolines are heavily influenced by the nature and position of the substituent. chempap.orgcdnsciencepub.com

For this compound, the primary fragmentation pathways likely involve the difluoromethoxy group. Key fragmentation steps would include:

Loss of the difluoromethyl radical (•CHF2): This would lead to the formation of a 4-oxyquinoline cation.

Cleavage of the ether bond: This could result in the loss of the entire difluoromethoxy group or rearrangements involving the quinoline ring.

Loss of carbon monoxide (CO): Following initial fragmentation, the loss of CO is a common pathway for oxygen-containing heterocyclic compounds. cdnsciencepub.com

Tandem mass spectrometry (MS/MS) experiments are instrumental in confirming these pathways by isolating the molecular ion and inducing its fragmentation under controlled conditions, allowing for the sequential analysis of daughter ions. nih.govnih.gov The fragmentation patterns observed can help differentiate between isomers and provide conclusive structural evidence. nih.gov

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure/Loss | Significance |

| [M]+ | Intact molecular ion | Confirms molecular weight and elemental composition via high-resolution measurement. |

| [M - CHF2]+ | Loss of the difluoromethyl radical | Indicates the presence and cleavage of the difluoromethoxy group. |

| [M - OCHF2]+ | Loss of the entire difluoromethoxy group | Suggests cleavage of the C-O bond connecting the substituent to the ring. |

| [Quinoline core fragments] | e.g., Loss of HCN from the quinoline ring system | Characteristic fragmentation of the quinoline nucleus. chempap.org |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of the molecular skeleton and the spatial relationships between atoms.

Two-dimensional NMR techniques are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound and confirming its complex structure. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity through the aromatic rings of the quinoline system. For instance, the signal for the proton at position 2 (H2) would show a correlation to the proton at position 3 (H3), and the protons on the benzo-fused ring would display their own distinct coupling network. uvic.caoaji.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shift of a proton directly to the carbon to which it is attached (one-bond ¹H-¹³C correlation). columbia.edu This allows for the direct assignment of carbon signals for all protonated carbons in the molecule, such as C2, C3, C5, C6, C7, and C8. oaji.netresearchgate.net

Table 2: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Information Gained |

| COSY | ¹H ↔ ¹H (through 2-3 bonds) | Identifies neighboring protons on the quinoline ring system. |

| HSQC | ¹H ↔ ¹³C (through 1 bond) | Assigns carbon signals for all proton-bearing carbons. |

| HMBC | ¹H ↔ ¹³C (through 2-4 bonds) | Connects molecular fragments and assigns quaternary carbons. |

Given the presence of fluorine, ¹⁹F NMR spectroscopy is an exceptionally informative technique. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, resulting in sharp signals and a wide range of chemical shifts that are very sensitive to the local electronic environment. nih.govhuji.ac.il

For the difluoromethoxy (-OCHF₂) group in this compound, the ¹⁹F NMR spectrum is expected to show a characteristic signal. Due to coupling with the single proton in the methoxy (B1213986) group, this signal will appear as a doublet. rsc.org The corresponding ¹H NMR signal for this proton will be a triplet, resulting from coupling to the two equivalent fluorine atoms. The chemical shift of the fluorine signal provides information about the electronic nature of the quinoline ring it is attached to. nih.gov

Table 3: Predicted ¹⁹F NMR Data for the Difluoromethoxy Group

| Parameter | Expected Observation | Significance |

| Chemical Shift (δ) | Specific ppm value sensitive to the quinoline environment. | Confirms the electronic environment of the fluorine atoms. |

| Multiplicity | Doublet | Arises from coupling to the single proton of the -OCHF₂ group (²JFH). |

| Coupling Constant (J) | ~70-75 Hz | The magnitude of the ²JFH coupling constant is characteristic of geminal H-F coupling in such groups. rsc.org |

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) spectroscopy probes the structure in the crystalline or amorphous solid state. This technique is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

By analyzing the chemical shifts and line shapes in ¹³C and ¹⁹F cross-polarization magic-angle spinning (CP/MAS) spectra, ssNMR can distinguish between different polymorphs. Each unique crystalline form will give rise to a distinct spectrum due to differences in molecular conformation and intermolecular packing. tsijournals.com This technique can provide information on the number of non-equivalent molecules in the crystallographic asymmetric unit and can be used to study the dynamics of the molecule in the solid state.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. nih.gov These techniques are complementary and are used to confirm the presence of key structural features in this compound.

The spectra would be dominated by vibrations characteristic of the quinoline ring system and the difluoromethoxy substituent.

Quinoline Ring Vibrations: The spectra will show a series of sharp bands corresponding to C-H stretching of the aromatic rings (typically > 3000 cm⁻¹), C=C and C=N ring stretching vibrations (in the 1625-1430 cm⁻¹ region), and C-H in-plane and out-of-plane bending modes. researchgate.netscialert.net

Difluoromethoxy Group Vibrations: The presence of the -OCHF₂ group will give rise to several characteristic bands. The C-O-C ether linkage is expected to produce strong stretching vibrations. Most significantly, the C-F bonds will exhibit very strong, characteristic stretching vibrations, typically found in the 1100-1000 cm⁻¹ region of the IR spectrum.

DFT calculations are often employed to compute the theoretical vibrational frequencies, which aids in the precise assignment of the experimentally observed bands. nih.govnih.gov

Table 4: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Method |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| C=C / C=N Ring Stretch | 1625 - 1430 | IR, Raman |

| C-O-C Ether Stretch | 1250 - 1050 | IR (Strong) |

| C-F Stretch | 1100 - 1000 | IR (Very Strong) |

| Aromatic C-H Bending | 900 - 675 | IR, Raman |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. chemmethod.com This technique provides accurate data on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecule's connectivity and conformation. researchgate.nethelsinki.fi

For this compound, an X-ray crystal structure would reveal the planarity of the quinoline ring system and the specific orientation of the difluoromethoxy substituent relative to the ring. Furthermore, it would provide invaluable information about the intermolecular interactions that govern the crystal packing. Potential interactions include:

π-π Stacking: The planar aromatic quinoline rings are likely to engage in π-π stacking interactions, a common feature in the crystal structures of such compounds. uncw.edu

Hydrogen Bonding: The nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor.

The structural data obtained from X-ray crystallography serves as a benchmark for validating the results from spectroscopic methods and computational modeling. chemmethod.com

Electronic Spectroscopy (UV-Vis) for Electronic Transition and Conjugation Studies

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is a pivotal technique for probing the electronic structure of molecules like this compound. This method provides valuable insights into the electronic transitions between molecular orbitals and the extent of conjugation within the aromatic system. The absorption of UV or visible light by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of these absorptions are directly related to the molecule's electronic makeup.

The parent quinoline molecule, a heterocyclic aromatic compound, exhibits a UV spectrum characterized by distinct absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions, which are typically intense, arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system. The n → π* transitions are generally weaker and involve the excitation of a non-bonding electron from the nitrogen atom's lone pair into an antibonding π* orbital.

The introduction of a difluoromethoxy (-OCHF₂) group at the 4-position of the quinoline ring significantly modulates these electronic properties. The oxygen atom, with its lone pairs of electrons, can participate in resonance with the quinoline ring system. This extends the conjugation, functioning as an auxochrome, which typically leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands. However, this effect is counterbalanced by the strong negative inductive effect (-I) of the two highly electronegative fluorine atoms, which withdraws electron density. The interplay of these opposing electronic effects—resonance donation from the oxygen and induction from the difluoromethyl moiety—determines the final position and intensity of the absorption maxima (λmax).

While specific experimental UV-Vis spectral data for this compound is not extensively detailed in the literature, its properties can be inferred from studies on closely related 4-substituted quinoline derivatives. For instance, studies on 4-hydroxyquinoline (B1666331), which exists in tautomeric equilibrium with its keto form, provide a reference for absorption in this class of compounds. Theoretical studies employing Time-Dependent Density Functional Theory (TD-DFT) have also become crucial for predicting and interpreting the electronic spectra of complex organic molecules, including various quinoline derivatives. These computational methods allow for the assignment of specific absorption bands to transitions between particular molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The table below presents representative UV-Vis absorption data for the parent quinoline compound and a related 4-substituted derivative to illustrate the typical spectral regions.

| Compound | Solvent | λmax (nm) | Transition Type (Probable) | Reference |

|---|---|---|---|---|

| Quinoline | Ethanol (B145695) | ~227, 278, 314 | π → π | Generic Data |

| 4-Hydroxyquinoline (Neutral, Keto form) | Water (pH 7.2) | 230, 316 | π → π | |

| 4-Hydroxyquinoline (Acidic, Enol form) | Water (pH 4) | 328 | π → π* |

For this compound, the UV-Vis spectrum is expected to show intense absorption bands in the UV region, characteristic of the π → π* transitions of the substituted quinoline chromophore. The precise λmax values would be influenced by the net electronic contribution of the -OCHF₂ group. Solvatochromic studies, which examine the shift in λmax in solvents of varying polarity, could further elucidate the nature of the ground and excited states of the molecule. A bathochromic shift with increasing solvent polarity would suggest that the excited state is more polar than the ground state, which is common for π → π* transitions in conjugated systems with heteroatoms.

Applications of 4 Difluoromethoxy Quinoline As a Synthetic Scaffold and Intermediate

Precursor in the Synthesis of Complex Heterocyclic Systems

The 4-(Difluoromethoxy)quinoline scaffold is a key starting material for constructing more elaborate heterocyclic systems. Its reactivity allows for modifications at various positions, leading to the development of novel compounds with potential therapeutic applications. The quinoline (B57606) nucleus itself is a substructure in many biologically active natural products, particularly alkaloids, and synthetic drugs. nih.govbiointerfaceresearch.com

Researchers utilize multi-step synthetic pathways to introduce different functional groups and build additional rings onto the this compound core. For instance, quinoline derivatives serve as precursors for fused heterocyclic systems like pyrazolo[3,4-b]quinolines and thieno[2,3-b]quinolines. researchgate.net These complex structures are often investigated for their potential as antiproliferative and antitumor agents. nih.govrsc.orgresearchgate.net The synthesis of such complex molecules often involves reactions like cyclization, condensation, and substitution, where the quinoline moiety acts as a stable and reactive platform. nih.govresearchgate.net

The development of quinoline-based dihydrazone derivatives and quinoline-3,4-dihydropyrimidinone hybrids showcases the versatility of the quinoline scaffold in creating structurally diverse molecules with significant cytotoxic activity against various cancer cell lines. rsc.orgekb.eg

Table 1: Examples of Complex Heterocyclic Systems Derived from Quinoline Scaffolds

| Base Scaffold | Synthetic Reaction Type | Resulting Heterocyclic System | Potential Application |

|---|---|---|---|

| Quinoline | Intramolecular Cyclization | Dihydroquinolin-4-ones | Synthesis of Alkaloids |

| 2-chloroquinoline-3-carbonitriles | Reaction with Hydrazine | Pyrazolo[3,4-b]quinolines | Medicinal Chemistry |

| 3-chlorobenzo[f]quinoline-2-carbaldehyde | Condensation Reaction | Benzoquinoline-based heterocycles | Antitumor Agents |

Role in the Development of Advanced Organic Reagents

The incorporation of fluorine-containing groups, such as the difluoromethoxy group, into organic molecules has become increasingly important in medicinal and agrochemical research. researchgate.netchinesechemsoc.org These groups can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. While this compound itself is primarily used as a building block, its synthesis is part of the broader field of developing advanced organic reagents for fluoroalkoxylation. researchgate.net

The development of novel and efficient methods for introducing fluoroalkyl groups into organic molecules is an active area of research. chinesechemsoc.org The synthesis of compounds like this compound relies on the availability of specialized fluorinating reagents. The unique properties conferred by the difluoromethoxy group make derivatives of this compound valuable tools for probing biological systems and developing new chemical entities with tailored properties.

Incorporation into Materials Science Applications (e.g., Organic Semiconductors, Light-Emitting Diodes)

Quinoline derivatives have garnered significant interest for their potential applications in materials science, particularly in the development of organic electronic devices. nih.gov Their inherent electronic properties, combined with thermal stability, make them suitable candidates for use in organic semiconductors and organic light-emitting diodes (OLEDs). ecorfan.orgresearchgate.net

The quinoline structure can be incorporated into larger conjugated systems to create materials with specific optoelectronic properties. These materials can function as emitters, charge transporters, or host materials in OLEDs. researchgate.netnih.gov For example, quinoxaline-based thermally activated delayed fluorescence (TADF) emitters have been developed for highly efficient OLEDs. rsc.org Similarly, quinazoline-based emitters have achieved high external quantum efficiencies in OLEDs. rsc.org

The development of organic semiconductors is crucial for the advancement of flexible and low-cost electronic devices. mdpi.comsigmaaldrich.com Quinoline and its derivatives are being explored for their potential in thin-film transistors, demonstrating the versatility of this scaffold beyond biological applications. researchgate.netrsc.org The introduction of the difluoromethoxy group can further tune the electronic properties of these materials, potentially leading to improved device performance.

Table 2: Applications of Quinoline Derivatives in Materials Science

| Application Area | Type of Quinoline Derivative | Function | Key Performance Metric |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Quinoxaline-based emitters | Thermally Activated Delayed Fluorescence (TADF) | High Efficiency |

| Organic Light-Emitting Diodes (OLEDs) | Quinazoline-based emitters | Emitter | High External Quantum Efficiency (~28%) rsc.org |

| Organic Thin-Film Transistors (OTFTs) | Quinoxaline derivatives | Organic Semiconductor | Charge Carrier Mobility |

Derivatization for Probe Molecules and Ligands in Chemical Biology Research

The quinoline scaffold is a valuable platform for the design and synthesis of molecules used in chemical biology research. nih.gov Its derivatives can be functionalized to create fluorescent probes for detecting metal ions or for use in fluorescence microscopy. nih.gov The nitrogen atom in the quinoline ring can serve as an interaction site for tracking target analytes through changes in fluorescence emission. nih.gov

Furthermore, the derivatization of the this compound core has led to the discovery of potent and selective enzyme inhibitors. For example, various 4-phenoxy-quinoline derivatives have been synthesized and evaluated as inhibitors of c-Met kinase, a target in cancer therapy. nih.govnih.gov These studies demonstrate how modifications to the quinoline scaffold can lead to compounds with high biological activity and selectivity.

The ability to create diverse libraries of quinoline derivatives makes this scaffold a powerful tool for ligand development in drug discovery and for creating probe molecules to study biological processes. lp.edu.uanih.govmdpi.com

Table 3: Quinoline Derivatives in Chemical Biology

| Derivative Type | Biological Target/Application | Key Finding |

|---|---|---|

| 4-(2-fluorophenoxy)quinoline derivatives | c-Met kinase | Identification of a potent inhibitor with an IC50 of 0.59 nM. nih.gov |

| 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives | c-Met kinase | Discovery of a selective inhibitor with an IC50 of 1.1 nM. nih.gov |

| Quinoline-based hybrids | DT-diaphorase (NQO1) | Act as substrates for the NQO1 enzyme, showing cytotoxic activity. nih.govmdpi.com |

Biological Relevance and Molecular Mechanism Studies of 4 Difluoromethoxy Quinoline Derivatives Focus on in Vitro and Mechanistic Studies

In Vitro Biochemical Assays for Enzyme Inhibition and Receptor Binding

In vitro assays are fundamental in determining the biological activity of novel compounds. For 4-(difluoromethoxy)quinoline derivatives, these assays have been crucial in identifying their potential as inhibitors of various enzymes and as ligands for specific receptors.

Kinetic studies are performed to understand how a compound affects the rate of an enzyme-catalyzed reaction, providing insights into its mechanism of inhibition. Several quinoline (B57606) derivatives have demonstrated significant inhibitory activity against a range of enzymes.

For instance, a series of novel 4-(2-fluorophenoxy)quinoline derivatives were evaluated for their inhibitory activity against c-Met kinase. One of the most promising compounds exhibited a c-Met kinase IC50 value of 1.1 nM. nih.gov Another study on similar derivatives identified a compound with a c-Met IC50 value of 0.59 nM. nih.gov Further research on 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives led to the discovery of a multitarget tyrosine kinase inhibitor with a c-Met IC50 of 2.43 nM. nih.gov

Substituted quinoline derivatives have also been assessed for their activity against other kinases. For example, one compound showed a strong EGFR inhibition profile with an IC50 value of 0.015 ± 0.001 µM. nih.gov In a different study, novel quinoline derivatives were evaluated for their potential as anti-proliferative agents, with some compounds exhibiting moderate Pim-1 kinase inhibitory activity. researchgate.net

The inhibitory potential of halogenated quinoline derivatives against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) has also been investigated. Docking studies revealed that certain derivatives exhibit superior binding affinities for these enzymes compared to reference drugs. nih.gov

The table below summarizes the enzymatic inhibitory activities of selected quinoline derivatives.

| Compound Class | Target Enzyme | Key Findings | Reference |

| 4-(2-fluorophenoxy)quinoline derivatives | c-Met kinase | IC50 of 1.1 nM for the most promising compound. | nih.gov |

| 4-(2-fluorophenoxy)quinoline derivatives | c-Met kinase | Identification of a multitargeted inhibitor with a c-Met IC50 of 0.59 nM. | nih.gov |

| 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives | c-Met kinase | Compound 10m showed a c-Met IC50 of 2.43 nM. | nih.gov |

| Substituted quinoline derivatives | EGFR | Strong inhibition profile with an IC50 of 0.015 ± 0.001 µM. | nih.gov |

| 4,6,7-trisubstituted quinoline analogues | Pim-1 kinase | Moderate inhibitory activity observed for some compounds. | researchgate.net |

| Halogenated quinoline derivatives | MAO-A and MAO-B | Superior binding affinities compared to reference drugs in docking studies. | nih.gov |

Ligand binding assays are used to measure the affinity of a compound for a specific receptor. A fluorinated 4-oxo-quinoline derivative was identified as a potent candidate for a cannabinoid receptor type 2 (CB2) PET ligand. nih.gov In vitro autoradiographic studies with CB2-positive rat spleen tissue revealed high and blockable binding of this compound, confirming its high specificity toward the CB2 receptor. nih.gov

Structure-Activity Relationship (SAR) Studies based on Molecular Interactions

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. These studies involve systematically modifying the chemical structure of a compound and observing the effect on its biological activity.

For quinoline derivatives, SAR studies have provided valuable insights. For example, in a series of 4-(2-fluorophenoxy)quinoline derivatives, it was found that a 1H-imidazole-4-carboxamido linker was important for antitumor activity. nih.gov In another study, it was noted that a 2-chloro or 2-trifluoromethyl substituted phenyl group on the 1-position of the cinnoline ring was more favorable for antitumor activity. nih.gov

In the context of anti-inflammatory 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives, specific substitutions were found to be critical for activity against β-glucuronidase and lysozyme release. nih.gov For quinoline-based EGFR/HER-2 dual-target inhibitors, the antiproliferative efficacy was found to be sensitive to the substitution pattern on the quinoline core. rsc.org

The design and synthesis of analogues play a pivotal role in probing the mechanisms of action and refining SAR. This involves creating a series of related compounds to systematically explore the chemical space around a lead structure.

Numerous studies have reported the design and synthesis of novel quinoline derivatives to explore their therapeutic potential. researchgate.netjneonatalsurg.com For instance, novel series of 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives bearing different motifs were designed and synthesized to evaluate their in vitro cytotoxic activity. nih.gov Similarly, a series of novel 4-(2-fluorophenoxy)quinoline derivatives containing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety were designed and synthesized to assess their biological activities against c-Met kinase. nih.gov

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for understanding ligand-target interactions at the molecular level and for guiding drug design.

Molecular docking studies have been widely used to predict the binding modes of quinoline derivatives with their target proteins. For example, docking studies revealed that a potent EGFR inhibitor forms strong interactions with key amino acids in the active site of EGFR. nih.gov In another study, molecular docking was used to rationalize the biochemical potency of novel quinoline derivatives as anti-proliferative agents. researchgate.net Docking studies of halogenated quinoline derivatives with MAO-A and MAO-B revealed superior binding affinities compared to reference drugs. nih.gov

Molecular dynamics simulations provide a more dynamic picture of the ligand-target interactions over time. polimi.itrsc.org MD simulations were used to validate docking results and compare the stability of quinoline-based molecules complexed with Plasmodium falciparum lactate dehydrogenase (PfLDH). nih.gov These simulations showed stable dynamic behavior for the selected molecules. nih.gov In a study of halogenated quinoline derivatives, post-MD simulations analysis revealed that the complexes with MAO-A and MAO-B displayed strong structural stability. nih.gov

The table below provides a summary of computational studies on quinoline derivatives.

| Compound Class | Target | Computational Method | Key Findings | Reference |

| Substituted quinoline derivative | EGFR | Molecular Docking | Forms strong interactions with key amino acids in the active site. | nih.gov |

| Novel quinoline derivatives | Pim-1 kinase | Molecular Docking | Rationalized biochemical potency. | researchgate.net |

| Halogenated quinoline derivatives | MAO-A and MAO-B | Molecular Docking and MD Simulations | Superior binding affinities and strong structural stability of complexes. | nih.gov |

| Quinoline-based molecules | PfLDH | Molecular Docking and MD Simulations | Stable dynamic behavior and identification of potent inhibitors. | nih.gov |

| 4-(2-fluorophenoxy)quinoline derivatives | c-Met kinase | Molecular Docking | Revealed common mode of interaction with the binding site. | nih.gov |

Emerging Research Directions and Future Perspectives in 4 Difluoromethoxy Quinoline Chemistry

Advancements in Green Chemistry Approaches for its Synthesis

The synthesis of functionalized quinolines has traditionally relied on methods that often involve harsh reaction conditions, toxic reagents, and significant solvent waste. mdpi.com Recognizing the environmental impact, a significant shift towards green chemistry principles is underway in the synthesis of quinoline (B57606) derivatives, including those functionalized with difluoromethoxy groups. researchgate.netorganic-chemistry.org These approaches prioritize the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

Several innovative green synthetic strategies are being explored for quinoline synthesis, which can be adapted for 4-(difluoromethoxy)quinoline. These include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. organic-chemistry.org The use of microwave irradiation in conjunction with solid catalysts like reusable Nafion NR50 in ethanol (B145695) has been shown to be an efficient and eco-friendly method for Friedländer quinoline synthesis. organic-chemistry.org

Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and reduces the environmental footprint of a chemical process. researchgate.netrsc.org Zeolites, for instance, have been successfully employed as heterogeneous catalysts for the one-step synthesis of 2,4-disubstituted quinolines under solvent-free conditions. rsc.org

Use of Ionic Liquids: Ionic liquids are considered "green" solvents due to their low vapor pressure and high thermal stability. They can act as both the solvent and the catalyst in quinoline synthesis, facilitating high yields in short reaction times under solvent-free conditions. mdpi.comresearchgate.net

Catalyst-Free and Additive-Free Synthesis: The development of synthetic routes that eliminate the need for catalysts and additives represents a significant advancement in green chemistry. rsc.orgresearchgate.netasianpubs.org Researchers have demonstrated the catalyst-free synthesis of quinoline-enols by coupling heterocyclic N-oxides with CF3-ynones under mild conditions. rsc.org Additionally, a nucleophilic substitution approach has been developed for the synthesis of C4-fluoroalkoxyquinolines from 4-haloquinolines using hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) as nucleophiles without a catalyst. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts offers a sustainable alternative to metal-based catalysts. Tetra-n-butylammonium fluoride (B91410) (TBAF) has been effectively used as an organocatalyst for the synthesis of pyranoquinoline derivatives in aqueous ethanol. nih.gov

| Green Chemistry Approach | Key Features | Potential Application for this compound Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. organic-chemistry.org | Acceleration of the introduction of the difluoromethoxy group or the formation of the quinoline ring. |

| Solvent-Free Reactions | Reduced waste, simplified work-up, cost-effective. researchgate.netrsc.org | Solid-state synthesis or reactions using a minimal amount of a recyclable catalyst. |

| Ionic Liquids | Low vapor pressure, recyclable, can act as both solvent and catalyst. mdpi.comresearchgate.net | Facilitating the reaction of precursors to form the difluoromethoxy-substituted quinoline core. |

| Catalyst-Free Synthesis | Avoids catalyst toxicity and cost, simplifies purification. rsc.orgresearchgate.netasianpubs.org | Direct nucleophilic substitution of a leaving group at the 4-position with a difluoromethoxy source. |

| Organocatalysis | Metal-free, often biodegradable, and less toxic catalysts. nih.gov | Catalyzing key bond-forming reactions in the synthesis pathway. |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery and materials science, and the design of novel quinoline derivatives is no exception. doaj.orgnih.govoncodesign-services.comaurigeneservices.com These computational tools can analyze vast datasets to predict the properties and activities of new compounds, thereby accelerating the design-synthesis-testing cycle. oncodesign-services.comnih.gov

Key applications of AI and ML in the context of this compound research include:

Predicting Reactive Sites: Machine learning models, such as artificial neural networks (ANN), can predict the regioselectivity of chemical reactions on the quinoline scaffold. doaj.orgresearchgate.net This allows chemists to anticipate the most likely sites for functionalization, aiding in the design of efficient synthetic routes. doaj.org For instance, an ML model has been developed to predict the reactive site of an electrophilic aromatic substitution on quinoline derivatives with high accuracy. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR models, like Comparative Molecular Field Analysis (CoMFA), are used to establish a correlation between the three-dimensional structure of quinoline derivatives and their biological activity. nih.gov By analyzing the steric and electrostatic fields of a series of compounds, researchers can identify the structural features that are crucial for enhancing a desired biological effect, such as anticancer activity. nih.gov

Virtual Screening and Molecular Docking: AI-powered virtual screening can rapidly assess large libraries of virtual compounds for their potential to bind to a specific biological target. mdpi.com This, combined with molecular docking simulations, helps in identifying promising candidates for synthesis and further testing. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. oncodesign-services.com These models can learn the underlying patterns in chemical space and generate novel quinoline structures that are optimized for specific biological targets or material properties.

| AI/ML Application | Description | Relevance to this compound |

|---|---|---|

| Reactive Site Prediction | Predicts the most likely position for a chemical reaction on a molecule. doaj.orgresearchgate.net | Guides the selective functionalization of the quinoline ring. |

| 3D-QSAR Modeling | Correlates the 3D structure of a molecule with its biological activity. nih.gov | Optimizes the structure of this compound for enhanced therapeutic effects. |

| Virtual Screening | Computationally screens large libraries of compounds for potential activity. mdpi.com | Identifies novel this compound derivatives with high binding affinity to specific targets. |

| De Novo Drug Design | Generates novel molecular structures with desired properties. oncodesign-services.com | Creates new this compound-based compounds with optimized efficacy and safety profiles. |

Novel Applications in Interdisciplinary Fields

The unique properties imparted by the difluoromethoxy group make this compound and its derivatives attractive candidates for a range of applications across various scientific disciplines. nih.govnih.gov The versatility of the quinoline scaffold allows for functionalization at multiple positions, enabling the fine-tuning of its properties for specific applications. nih.gov

Emerging applications for difluoromethoxy-functionalized quinolines include:

Medicinal Chemistry: Quinolines are a well-established pharmacophore in drug discovery, with applications as anticancer, antimalarial, anti-inflammatory, and antimicrobial agents. nih.govresearchgate.netbiointerfaceresearch.com The introduction of a difluoromethoxy group can enhance the metabolic stability and bioavailability of these compounds, potentially leading to more potent and effective drugs. brieflands.com For example, the functionalization of quinoline derivatives has been shown to be a viable strategy to control their cytotoxic effects. brieflands.com

Agrochemicals: Fluorine-containing compounds are prevalent in modern agrochemicals. ccspublishing.org.cn A novel insecticide, Flometoquin, which features a phenoxy-quinoline structure, has demonstrated strong and rapid insecticidal action against various thrips species. jst.go.jp This highlights the potential for developing new difluoromethoxy-quinoline-based pesticides with improved efficacy and safety profiles.

Materials Science: Quinoline derivatives are being investigated for their use in organic light-emitting diodes (OLEDs). mdpi.com The electronic properties of the quinoline ring can be modulated by the introduction of substituents like the difluoromethoxy group, potentially leading to new materials with enhanced performance for electronic and optoelectronic devices.

Challenges and Opportunities in the Comprehensive Research of Difluoromethoxy-Functionalized Quinolines

Despite the significant potential of this compound and its derivatives, several challenges remain in their comprehensive research and development. Overcoming these challenges will open up new opportunities for innovation in this field.

Challenges:

Synthesis: The introduction of the difluoromethoxy group can be challenging, often requiring specialized reagents and reaction conditions. vjst.vn Developing mild, efficient, and regioselective methods for the difluoromethylation and difluoromethoxylation of the quinoline core is a key synthetic hurdle. vjst.vnresearchgate.net Direct C-H functionalization of the quinoline ring remains a significant challenge in organic synthesis. rsc.org

Structure-Activity Relationship (SAR) Understanding: A comprehensive understanding of how the position and nature of substituents on the quinoline ring, in combination with the difluoromethoxy group, influence biological activity is still limited. mdpi.com

Biological Target Identification: For many bioactive quinoline derivatives, the precise molecular targets and mechanisms of action are not fully elucidated.

Opportunities:

Development of Novel Synthetic Methods: The challenges in synthesis present an opportunity for the development of new and innovative synthetic methodologies that are more efficient, sustainable, and scalable. rsc.org

Expansion of Chemical Space: The exploration of a wider range of difluoromethoxy-functionalized quinoline derivatives will expand the available chemical space for drug discovery and materials science. rsc.org

Interdisciplinary Collaboration: The diverse potential applications of these compounds necessitate collaboration between synthetic chemists, medicinal chemists, biologists, and materials scientists to fully realize their potential. mdpi.com

AI-Driven Discovery: The use of AI and machine learning can help to overcome some of the challenges in SAR and target identification by providing predictive models and insights into the complex relationships between chemical structure and biological function. futuremarketinsights.com

Q & A

Q. What are the optimal synthetic routes for preparing 4-(difluoromethoxy)quinoline derivatives, and how can purity be ensured?